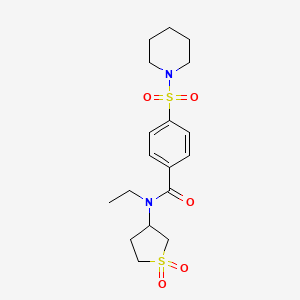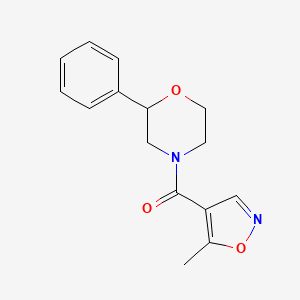![molecular formula C16H14N2O2 B2761571 N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide CAS No. 404900-23-8](/img/structure/B2761571.png)
N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide” is a chemical compound with the molecular formula C19H13N3O2 . It belongs to the class of organic compounds known as benzoxazoles . Benzoxazoles are aromatic organic compounds containing a benzene ring fused to an oxazole ring .
Synthesis Analysis
The synthesis of benzoxazoles can be achieved through various methods. One efficient method involves the synthesis of benzoxazoles and benzothiazoles from o-amino (thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium . Another method involves a sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoxazole ring attached to a phenyl group via a nitrogen atom . The molecular weight of the compound is 315.325 Da .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 414.5±25.0 °C at 760 mmHg, and a flash point of 204.5±23.2 °C . It has 5 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .Scientific Research Applications
Anticonvulsant Activity
Research has demonstrated the potential of N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide derivatives as anticonvulsant agents. Kamiński et al. (2016) synthesized a library of new hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and -butanamides, displaying broad spectra of anticonvulsant activity in preclinical seizure models. These compounds were designed by combining chemical fragments of clinically relevant antiepileptic drugs, showing promising protective indexes compared to standard antiepileptic drugs (AEDs) (Kamiński et al., 2016).
Antinociceptive Activity
Önkol et al. (2004) synthesized (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide derivatives and evaluated their antinociceptive activity. The study found that certain derivatives exhibited significant antinociceptive effects in various models, indicating their potential as pain-relief agents (Önkol et al., 2004).
Tumor Hypoxia Markers
Li et al. (2005) synthesized and evaluated radioiodinated nitroimidazole analogues, including N-[4-(benzothiazol-2-yl)phenyl]-3-(4-nitroimidazole-1-yl)propanamide, as tumor hypoxia markers. These compounds showed potential for localizing in tumors and distinguishing hypoxic cells, suggesting their application in diagnosing and monitoring tumor hypoxia (Li et al., 2005).
Antimicrobial and Anti-inflammatory Agents
Kendre et al. (2015) prepared novel derivatives including pyrazole, isoxazole, and benzoxazepine, bearing an aryl sulfonate moiety, demonstrating their antimicrobial and anti-inflammatory activities. This research highlights the versatility of benzoxazole derivatives in developing new therapeutic agents (Kendre et al., 2015).
MMP Inhibitors in Tissue Damage
Incerti et al. (2018) designed and synthesized 4-thiazolidinone derivatives as matrix metalloproteinase (MMP) inhibitors, demonstrating potential in affecting the inflammatory/oxidative process involved in tissue damage. These findings indicate their utility in developing therapies for conditions involving MMP-mediated tissue damage (Incerti et al., 2018).
Mechanism of Action
Target of Action
N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide is a novel compound that has shown potential as an anticancer agent Similar compounds have shown activity against various types of cancer cells, including melanoma-mda-mb-435, leukemia-k-562 (bcr-abl+ve), and breast cancer-mda-mb-468 .
Mode of Action
It is known that similar compounds exert their effects by interacting with cancer cells and inducing cell cycle arrest at the g2/m phase . This leads to a dose-dependent enhancement in apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been shown to affect pathways related to cell cycle regulation and apoptosis
Result of Action
The result of the action of this compound is the induction of cell cycle arrest and apoptosis in cancer cells . This leads to a reduction in the proliferation of cancer cells and potentially to the shrinkage of tumors.
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-2-15(19)17-12-9-7-11(8-10-12)16-18-13-5-3-4-6-14(13)20-16/h3-10H,2H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMQTUHGVDIJQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3-Hydroxypropyl)-1-[3-(2-oxoazetidin-1-yl)phenyl]-3-[(pyridin-4-yl)methyl]urea](/img/structure/B2761488.png)
![3-(3-chlorophenyl)-1-(4-methoxybenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/no-structure.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-methoxybenzenesulfonamide](/img/structure/B2761491.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2761494.png)
![1-[(4-Bromo-2-methylphenoxy)acetyl]indoline](/img/structure/B2761495.png)

![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2-methylbenzenecarboxylate](/img/structure/B2761499.png)
![4-(Carbamoylamino)benzoic acid [2-(3-chloro-4-methylanilino)-2-oxo-1-phenylethyl] ester](/img/structure/B2761502.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2761508.png)

![(1R,5S)-N-(3-phenylpropyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2761511.png)
